Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C7H9BrN2O2. It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They have been used in the treatment of various disorders in the human body
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylimidazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidized imidazole derivatives.
Hydrolysis Products: 5-bromo-1-methylimidazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 5-bromo-1H-imidazole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.
2-Bromo-1-methyl-1H-imidazole: Lacks the ester group, making it less versatile in certain reactions.
1-Methylimidazole-2-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and biological properties
Properties
IUPAC Name |
ethyl 5-bromo-1-methylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQBXTSPABSYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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